N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-20-8-5-14-11-15(3-4-16(14)20)17(22)12-19-18(23)13-6-9-21(10-7-13)26(2,24)25/h3-4,11,13,17,22H,5-10,12H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLTUQCARYXWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3CCN(CC3)S(=O)(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, a compound with the potential for diverse biological activities, has garnered interest in medicinal chemistry. Its unique structure, featuring an indoline moiety and a methylsulfonyl group, suggests possible applications in therapeutic contexts, particularly in oncology and neurology.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 394.56 g/mol. The notable functional groups include:
- Indoline Group : Implicated in various biological interactions.
- Methylsulfonyl Group : Known for enhancing solubility and biological activity.
- Hydroxy Group : May contribute to hydrogen bonding with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The methylsulfonyl group enhances binding affinity to target enzymes, potentially inhibiting their activity.
- Receptor Modulation : The indoline structure may facilitate interactions with neurotransmitter receptors, influencing signaling pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown:
- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Mechanistic Insights : The compound may induce apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- Model Studies : In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal death and improved motor function.
- Mechanism : It is hypothesized that the hydroxy group plays a crucial role in protecting neurons against oxidative stress.
Case Studies
Several studies have highlighted the potential of this compound in clinical settings:
-
Study on Cancer Cell Lines :
- Objective : Evaluate the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cells.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
-
Neuroprotection in Animal Models :
- Objective : Assess the effects on cognitive function in mice subjected to induced oxidative stress.
- Results : Mice treated with the compound showed improved memory retention compared to control groups.
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of this compound compared to structurally related compounds:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Indoline moiety, methylsulfonyl group | Anticancer, neuroprotective |
| 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide | Structure | Bromine substitution enhances reactivity | Antimicrobial |
| 4-hydroxy-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide | Structure | Hydroxybenzamide structure | Antioxidant |
Q & A
Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with piperidine derivatives and sulfonyl chlorides. For example, sulfonamide formation can be achieved by reacting 1-(methylsulfonyl)piperidine-4-carboxylic acid with a hydroxyethyl-indoline intermediate. Key intermediates are characterized via thin-layer chromatography (TLC) to monitor reaction progress and NMR spectroscopy (1H/13C) to confirm structural integrity .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for verifying the piperidine ring conformation, sulfonyl group placement, and indoline substitution patterns.
- Mass Spectrometry (ESI-MS or HRMS) : Used to confirm molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretches at ~1620 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
Q. What safety precautions are advised when handling this compound in laboratory settings?
Based on structurally related sulfonamides and piperidine derivatives:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation (Category 4 acute toxicity per EU-GHS/CLP).
- First Aid : Immediate rinsing for skin/eye contact and medical consultation for persistent irritation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry to identify ideal conditions.
- Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions in sensitive steps like sulfonamide coupling .
- Catalyst Screening : Evaluate palladium or copper catalysts for indoline-ethyl coupling efficiency .
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?
- Cross-Validation : Compare NMR/IR data with computational models (e.g., DFT calculations) or reference compounds.
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the piperidine and indoline regions.
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and substituent positions .
Q. What strategies are effective in designing biological assays to evaluate this compound’s pharmacological potential?
- Target Selection : Prioritize receptors common to sulfonamide-piperidine hybrids (e.g., GPCRs, kinase enzymes).
- Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity.
- Functional Assays : Assess downstream effects (e.g., cAMP modulation for GPCR targets) in cell-based systems.
- Metabolic Stability : Perform microsomal stability studies to evaluate hepatic clearance .
Data Contradiction Analysis
Example Scenario : Conflicting cytotoxicity data between in vitro and ex vivo models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
